Structural Uniqueness Relative to the 2-Alkylamino-5-sulfamoylbenzamide Core Series
The target compound features a 2-fluoro substituent on the central benzamide ring and an N-(3,5-dimethylphenyl) amide, distinguishing it from the prototype 2-alkylamino-5-sulfamoylbenzamide series described by Ritchie et al. [1]. In that series, the 2-position is occupied by an alkylamino group (e.g., piperidinyl or pyrrolidinyl), and the amide substituent typically varies among alkyl, cycloalkyl, or simple aryl groups. The replacement of the 2-alkylamino moiety with a fluorine atom, combined with the 3,5-dimethylphenyl amide, represents a distinct chemotype. However, no quantitative receptor binding or functional assay data (e.g., Ki or IC50 values) were identified for this specific compound in any public database, precluding a direct potency comparison.
| Evidence Dimension | Structural scaffold comparison |
|---|---|
| Target Compound Data | 2-fluoro substituent; N-(3,5-dimethylphenyl) amide; 1-phenylbutan-2-yl sulfamoyl side chain |
| Comparator Or Baseline | Prototype series: 2-alkylamino substituent (e.g., piperidin-1-yl); variable N-alkyl/cycloalkyl amide (Ritchie et al., 2004) |
| Quantified Difference | Qualitative scaffold divergence; no quantitative potency data available for target compound |
| Conditions | Structural comparison based on published patent (US 8,481,527) and medicinal chemistry literature (Ritchie et al., 2004) |
Why This Matters
For procurement decisions, the structural divergence from the well-characterized 2-alkylamino series may translate into a distinct selectivity or pharmacokinetic profile, but this remains unquantified in the public domain.
- [1] Ritchie, T. J.; Dziadulewicz, E. K.; Culshaw, A. J.; et al. Potent and orally bioavailable non-peptide antagonists at the human bradykinin B1 receptor based on a 2-alkylamino-5-sulfamoylbenzamide core. J. Med. Chem. 2004, 47, 4642–4644. View Source
